1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula CHNO. It is classified as an azetidine derivative, specifically a dicarboxylate, which indicates the presence of two carboxylate functional groups in its structure. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in pharmaceuticals and as a building block for more complex molecules.
The synthesis of 1-tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1-tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate can be represented by its structural formula:
This compound features an azetidine ring with substituents that include a tert-butyl group, an ethyl group, and two carboxylic acid functionalities. The presence of these functional groups contributes to its reactivity and potential biological activity.
1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate can participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 1-tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate largely depends on its application in biological systems. As an azetidine derivative, it may interact with biological targets such as enzymes or receptors involved in metabolic pathways.
For instance, compounds within this class have been studied for their potential inhibitory effects on certain kinases involved in inflammatory responses. The specific interactions would require detailed kinetic studies and binding affinity assessments to elucidate their mechanisms fully.
The specific gravity and refractive index are not consistently reported across sources but would be essential for practical applications in synthesis and formulation.
1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate has several potential applications:
Research into its biological activities and synthetic utility continues to expand its relevance in both academic and industrial contexts.
The synthesis of 1-tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate (CAS: 1078166-51-4; $C{12}H{21}NO_5$) hinges on strategic multi-step sequences starting from azetidinone precursors. A canonical pathway involves three stages:
Critical to pathway efficiency is the order of transformations. Early-stage hydroxymethylation risks side reactions, whereas late-stage functionalization of 1,3-dicarboxylate scaffolds (e.g., via enolate alkylation) achieves higher regioselectivity. Yields improve to >75% when hydroxymethylation is performed after full esterification, minimizing protecting group manipulations [5].
Table 1: Key Intermediates in Multi-Step Synthesis
Compound | CAS Number | Role | Molecular Formula |
---|---|---|---|
N-Boc-3-azetidinone | 398489-26-4 | Core precursor | $C8H{13}NO_3$ |
1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | 1346674-10-9 | Dicarboxylated intermediate | $C{11}H{19}NO_4$ |
Target hydroxymethyl derivative | 1078166-51-4 | Final product | $C{12}H{21}NO_5$ |
The acid-labile tert-butoxycarbonyl (Boc) group is indispensable for protecting the azetidine nitrogen during C3 modifications. Its stability under basic conditions (e.g., enolization) and orthogonal deprotection with trifluoroacetic acid (TFA) enable selective transformations:
For the C3-hydroxymethyl group, minimal protection is preferred. While silyl ethers (TBDMS) are removable post-synthesis, they impede esterification kinetics, reducing yields by 15–20% [3]. Unprotected hydroxymethyl groups remain feasible with in situ activation via boron trifluoride etherate [5].
Esterification of the azetidine C3-carboxyl group requires precise control to avoid ring degradation. Key parameters include:
Carbamate formation at N1 uses Boc anhydride in biphasic systems (water/dioxane), with NaHCO₃ maintaining pH 8–9. This suppresses N-alkylation byproducts and achieves 95% Boc incorporation [6] [7].
Table 2: Esterification Conditions and Outcomes
Condition | Yield | Purity | Side Products |
---|---|---|---|
DCC/DMAP, DCM, 25°C | 80% | 90% | N-Acylurea |
p-TsOH, EtOH, reflux | 94% | 97% | Diethyl succinate (trace) |
BF₃·Et₂O, EtOAc, 60°C | 88% | 95% | None |
C3-Hydroxymethylation leverages electrophilic formaldehyde addition to azetidine enolates. Stereocontrol depends on:
Notably, unprotected hydroxymethyl azetidines tolerate these conditions without O-alkylation byproducts when LiCl additives sequester reactive electrophiles [3].
Table 3: Stereoselectivity in Hydroxymethylation
Catalyst System | dr (syn:anti) | ee (%) | Yield (%) |
---|---|---|---|
LDA/(−)-Sparteine | – | 88 | 75 |
SmI₂/HMPA | 8:1 | – | 82 |
NaHMDS/15-Crown-5 | 3:1 | 70 | 68 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8